

# Spectroscopic Profile of Fagaramide: A Technical Guide

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## Compound of Interest

Compound Name: Fagaramide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Fagaramide**, a naturally occurring alkamide found in various *Zanthoxylum* species. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.

## Chemical Structure

**Fagaramide** is chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide. Its structure is characterized by a piperonyl group attached to an acrylamide moiety, which in turn is linked to an isobutyl group.

Molecular Formula:  $C_{14}H_{17}NO_3$  [1][2] Molecular Weight: 247.29 g/mol [1][2]

## Spectroscopic Data

The following sections present the key spectroscopic data for **Fagaramide**, organized for clarity and comparative analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the detailed molecular structure of **Fagaramide**. The data below is compiled from analyses performed in different deuterated solvents.

Table 1:  $^1H$ -NMR Spectroscopic Data for **Fagaramide**

Proton Assignment	Chemical Shift ( $\delta$ ) in Acetone (ppm)[3]	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)	Multiplicity & Coupling Constant (J in Hz)[3]
H-2	6.71	Data not available	s
H-5	6.91	Data not available	d, J = 8.2
H-6	6.93	Data not available	dd, J = 8.2, 2.0
H-7	6.30	Data not available	d, J = 15.6
H-8	7.35	Data not available	d, J = 15.6
H-1'	3.32	Data not available	m
H-2'	1.87	Data not available	m
H-3', H-4' (CH <sub>3</sub> ) <sub>2</sub>	0.93	Data not available	d, J = 7.2
-OCH <sub>2</sub> O-	6.04	Data not available	s
NH	3.94	Data not available	Signal not specified

Note: The large coupling constant (J = 15.6 Hz) between H-7 and H-8 is consistent with a trans configuration of the olefinic bond[3].

Table 2: <sup>13</sup>C-NMR Spectroscopic Data for **Fagaramide** (in Acetone)[3]

Carbon Assignment	Chemical Shift ( $\delta$ ) in Acetone (ppm)[3]
C-1	138.7
C-2	120.5
C-3	147.3
C-4	148.1
C-5	123.6
C-6	129.5
C-7	Data not available
C-8	Data not available
C-9 (C=O)	166.14
-OCH <sub>2</sub> O-	101.6
C-1'	46.5
C-2'	Data not available
C-3'	20.3
C-4'	21.3

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **Fagaramide**. While detailed fragmentation patterns are not extensively published, the key identifier is the molecular ion peak.

Table 3: Mass Spectrometry Data for **Fagaramide**

Parameter	Value
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>3</sub>
Exact Mass	247.12 g/mol
Molecular Weight	247.29 g/mol [1][2]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the **Fagaramide** molecule. The vibrational frequencies correspond to specific bond types.

Table 4: Infrared (IR) Spectroscopic Data for **Fagaramide**[\[4\]](#)[\[5\]](#)

Wavenumber (cm <sup>-1</sup> )	Assignment (Functional Group)
~3300	N-H stretching (amide)
~3010	C-H stretching (aromatic)
~2950	C-H stretching (aliphatic)
~1650	C=O stretching (amide I)
~1600	C=C stretching (alkene)
~1540	N-H bending (amide II)
~1250	C-O-C stretching (ether)
~1040	C-O-C stretching (methylenedioxy)
~930	=C-H bending (trans-alkene)

## Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices and available information[\[5\]](#)[\[6\]](#).

### Sample Preparation

- Isolation: **Fagaramide** is typically isolated from the stem bark of *Zanthoxylum* species. The plant material is extracted using a solvent system such as dichloromethane/methanol (1:1) [\[4\]](#).
- Purification: The crude extract is subjected to repeated column chromatography to isolate pure **Fagaramide** crystals[\[4\]](#)[\[7\]](#).

- Purity Confirmation: The purity of the isolated compound is confirmed by Thin Layer Chromatography (TLC) and by ensuring a sharp melting point (113-115°C)[3]. For commercially sourced **Fagaramide**, it is often used without further purification if a high purity (e.g., 99%) is certified[5].

## NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of pure **Fagaramide** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Acetone-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer, such as a 600 MHz instrument[8].
- Data Acquisition:
  - <sup>1</sup>H-NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
  - <sup>13</sup>C-NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon.
  - 2D-NMR: Techniques such as COSY, HSQC, and HMBC are employed to confirm proton-proton and proton-carbon correlations and to unambiguously assign all signals[4].

## Mass Spectrometry Protocol

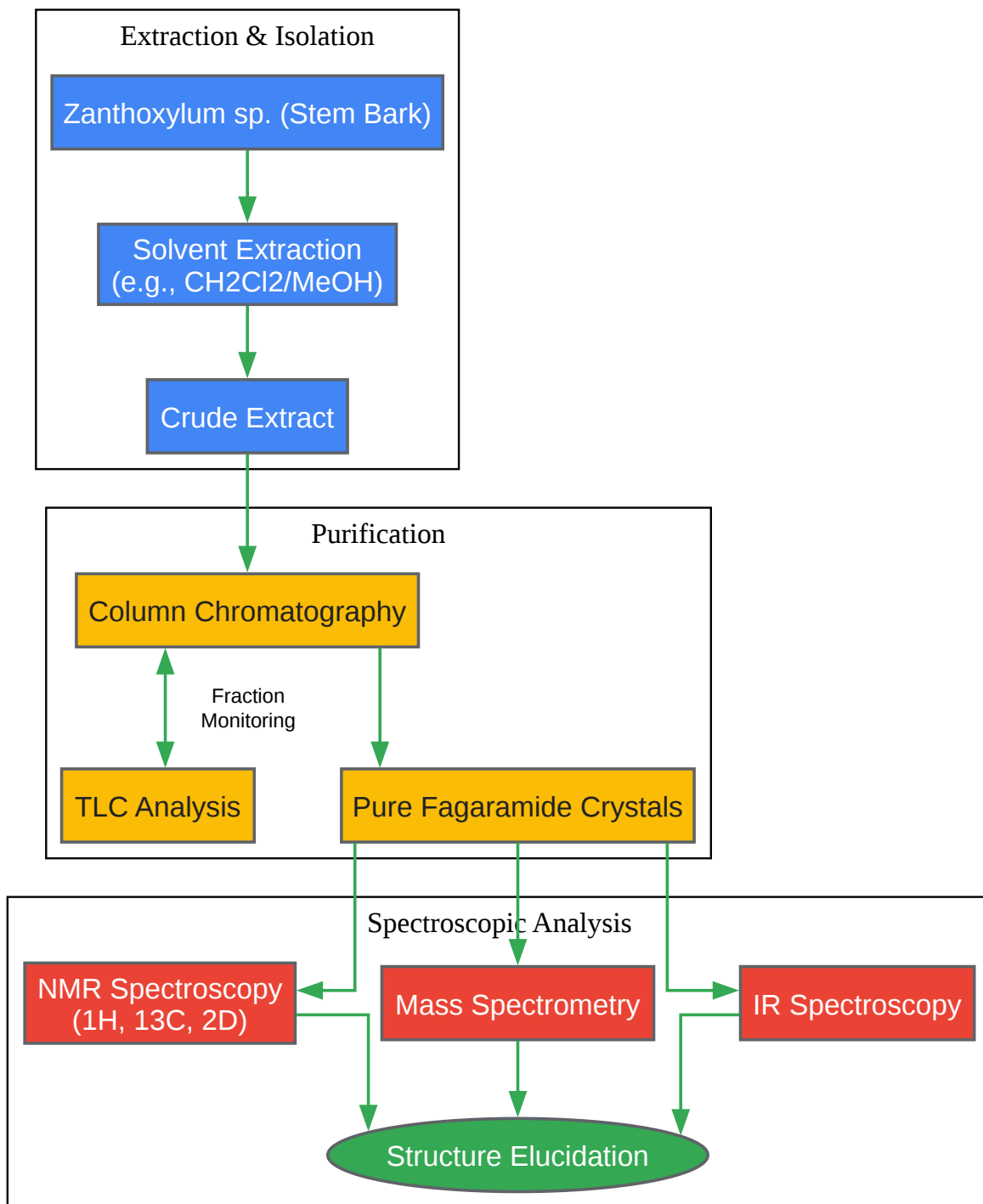
- Sample Preparation: A dilute solution of **Fagaramide** is prepared in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is used.
- Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI). The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and any fragment ions.

## Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** A small amount of pure **Fagaramide** is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** An FT-IR spectrometer, such as a Perkin Elmer FT-IR BX, is used<sup>[5]</sup>.
- **Data Acquisition:** The spectrum is recorded over the mid-IR range (4000-400  $\text{cm}^{-1}$ )<sup>[5]</sup>. A background spectrum of the KBr pellet or salt plate is taken first and automatically subtracted from the sample spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Fagaramide** from a natural source.



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Caption: Experimental workflow for **Fagaramide** isolation and characterization.

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## References

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